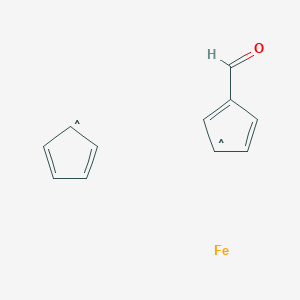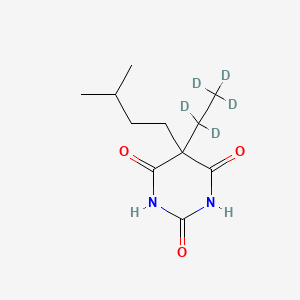
Ferrocenaldehyd
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferrocenecarboxaldehyde can be synthesized through several methods. One common approach involves the formylation of ferrocene using Vilsmeier-Haack reaction conditions. In this method, ferrocene is treated with a mixture of phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to yield ferrocenecarboxaldehyde .
Another method involves the oxidation of ferrocenemethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2). This reaction converts the hydroxymethyl group to an aldehyde group, forming ferrocenecarboxaldehyde .
Industrial Production Methods
Industrial production of ferrocenecarboxaldehyde typically follows the same synthetic routes as laboratory methods but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental considerations. The Vilsmeier-Haack reaction is often preferred due to its relatively high yield and straightforward procedure .
Chemical Reactions Analysis
Types of Reactions
Ferrocenecarboxaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: KMnO4, CrO3, PCC, MnO2
Reducing Agents: NaBH4, LiAlH4
Nucleophiles: Amines, Hydrazines
Major Products
Ferrocenecarboxylic Acid: Formed by oxidation of ferrocenecarboxaldehyde.
Ferrocenemethanol: Formed by reduction of ferrocenecarboxaldehyde.
Imines and Hydrazones: Formed by nucleophilic substitution reactions.
Scientific Research Applications
Ferrocenecarboxaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ferrocenecarboxaldehyde exerts its effects is primarily related to its redox properties. The ferrocene core can undergo reversible oxidation and reduction, making it an excellent electron donor or acceptor in various chemical reactions. This redox activity is crucial in applications such as catalysis and the development of redox-active materials .
In biological systems, ferrocenecarboxaldehyde derivatives can generate ROS, which can induce oxidative stress and lead to cell death. This property is exploited in the development of anticancer agents .
Comparison with Similar Compounds
Ferrocenecarboxaldehyde can be compared with other ferrocene derivatives such as:
Ferrocenemethanol: Similar to ferrocenecarboxaldehyde but with a hydroxymethyl group instead of an aldehyde group.
Ferrocenecarboxylic Acid: The oxidized form of ferrocenecarboxaldehyde, used in the synthesis of esters and amides.
Vinylferrocene: Contains a vinyl group attached to the ferrocene core, used in the synthesis of ferrocene-based polymers.
Ferrocenecarboxaldehyde is unique due to its aldehyde functional group, which allows it to participate in a wide range of chemical reactions, making it a versatile building block in organic synthesis .
Properties
Molecular Formula |
C11H10FeO |
|---|---|
Molecular Weight |
214.04 g/mol |
InChI |
InChI=1S/C6H5O.C5H5.Fe/c7-5-6-3-1-2-4-6;1-2-4-5-3-1;/h1-5H;1-5H; |
InChI Key |
UQTCQJVPLIVCAX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[CH]C=C1.C1=CC(=C[CH]1)C=O.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12053519.png)
![(2S)-2-azido-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;N-cyclohexylcyclohexanamine](/img/structure/B12053520.png)


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12053540.png)
![(1R,2R,3S,4S)-(-)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B12053546.png)


![tert-Butyl N-[(2-methylphenyl)methylene]carbamate](/img/structure/B12053559.png)
